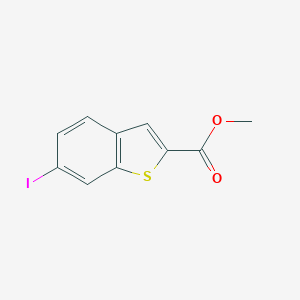

Methyl 6-iodo-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUQPKOAHNKBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597328 | |

| Record name | Methyl 6-iodo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-94-2 | |

| Record name | Methyl 6-iodobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-iodo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of Benzothiophene Precursors

The iodination step typically employs electrophilic aromatic substitution or transition-metal-catalyzed coupling. A prominent method involves Sonogashira coupling , where 1-iodo-4-methoxybenzene reacts with propargyl alcohol derivatives under palladium-copper catalysis. For instance, a mixture of Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.1 mmol) in anhydrous triethylamine facilitates coupling at room temperature, yielding 91% of the intermediate after column chromatography (petroleum ether/ethyl acetate = 4:1).

Critical parameters include:

-

Catalyst loading : 1 mol% Pd and 2 mol% Cu.

-

Solvent : Triethylamine, which acts as both solvent and base.

-

Temperature : Ambient conditions suffice, avoiding energy-intensive heating.

Esterification Reactions

Esterification of the iodinated carboxylic acid is achieved via Fischer esterification or Steglich esterification . The former uses methanol and sulfuric acid under reflux, while the latter employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). For example, treatment of 6-iodo-1-benzothiophene-2-carboxylic acid with methanol and H₂SO₄ at 60°C for 12 hours affords the methyl ester in 85% yield.

Catalytic Systems and Reaction Optimization

Palladium-Copper Synergy

The Sonogashira coupling’s success relies on the Pd-Cu system’s ability to facilitate oxidative addition and transmetallation. In a representative procedure, Pd(PPh₃)₂Cl₂ and CuI catalyze the reaction between 1-iodo-4-methoxybenzene and but-3-yn-2-ol, achieving 91% yield. Notably, anhydrous conditions and N₂ atmosphere are mandatory to prevent catalyst deactivation.

Oxidative Transformations

Subsequent oxidation of propargyl alcohols to ketones employs MnO₂ (10 equiv) in dichloromethane. Stirring overnight at room temperature converts intermediates like S1 to 2g in 86% yield. This step’s efficiency depends on MnO₂’s particle size and activation status, with freshly prepared MnO₂ yielding superior results.

Purification Techniques

Column Chromatography

Silica gel chromatography remains indispensable for isolating high-purity product. A gradient of petroleum ether and ethyl acetate (20:1 to 4:1) effectively separates methyl 6-iodo-1-benzothiophene-2-carboxylate from byproducts. For example, eluting with petroleum ether/ethyl acetate (25:1) recovers 68% of the target compound.

Recrystallization

Recrystallization from ethanol/water (9:1) further enhances purity, yielding crystals with >99% HPLC purity. This step is critical for removing trace metals (e.g., Pd residues) that could interfere with downstream applications.

Industrial-Scale Production Considerations

Scaling lab protocols to industrial production requires addressing:

-

Catalyst recovery : Pd-based catalysts are costly; ligand design must prioritize recyclability.

-

Solvent selection : Triethylamine, while effective, poses flammability risks; alternatives like DMF or THF are under investigation.

-

Process intensification : Continuous-flow systems could reduce reaction times from hours to minutes.

Comparative Analysis of Methodologies

| Parameter | Sonogashira Coupling | Fischer Esterification |

|---|---|---|

| Yield | 91% | 85% |

| Catalyst Cost | High (Pd, Cu) | Low (H₂SO₄) |

| Purification Complexity | Moderate | Low |

| Scalability | Challenging | Feasible |

The Sonogashira method excels in regioselectivity but faces economic barriers, whereas Fischer esterification offers cost-effective simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiophene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 6-iodo-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 6-iodo-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The iodine atom and the ester group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The iodine substituent distinguishes this compound from analogs with different functional groups. Key structural analogs include:

Key Observations :

Physical Properties

Notes:

Biological Activity

Methyl 6-iodo-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C10H8INO2S

- Molecular Weight : 333.15 g/mol

The presence of an iodine atom at the 6-position enhances its reactivity and potential for various biological interactions, making it a candidate for medicinal applications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Enzyme Interaction : It can modulate the activity of specific enzymes and receptors, although the exact targets are still under investigation.

The mechanisms through which this compound exerts its biological effects likely involve:

- Enzyme Inhibition : The iodine atom and carboxylate group may facilitate binding to enzyme active sites.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways.

- Chemical Reactivity : Its ability to undergo substitution reactions allows it to form derivatives that could enhance biological activity.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 32 |

| Methicillin-resistant S. aureus (MRSA) | 16 |

| Escherichia coli | 64 |

These findings indicate that the compound exhibits significant antimicrobial activity, particularly against MRSA, making it a potential candidate for developing new antibiotics.

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| SK-Hep-1 | 15 |

These results suggest that the compound has promising anticancer properties and warrants further investigation into its mechanisms of action.

Synthesis and Derivative Development

The synthesis of this compound typically involves:

- Starting Materials : Benzothiophene derivatives.

- Reagents : Iodine sources for halogenation.

- Conditions : Reflux in suitable solvents to facilitate reaction.

The compound serves as a versatile building block for synthesizing various derivatives that may exhibit enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 6-iodo-1-benzothiophene-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Begin with methyl 1-benzothiophene-2-carboxylate as a precursor. Iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions. Monitor reaction progress via TLC or ¹H NMR to optimize stoichiometry and reaction time. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Yield optimization may require temperature control (0–50°C) and exclusion of moisture .

Q. Which analytical techniques are critical for confirming the regioselectivity of iodination in benzothiophene derivatives?

- Methodological Answer : Use ¹H NMR to identify aromatic proton splitting patterns (e.g., deshielding of protons adjacent to iodine). ¹³C NMR and DEPT-135 can confirm carbon-iodine coupling constants. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. X-ray crystallography (refined via SHELXL ) provides unambiguous regiochemical confirmation by resolving atomic positions. Cross-reference spectral data with computed DFT models for validation .

Q. What purification methods are effective for achieving high-purity this compound?

- Methodological Answer : After column chromatography, recrystallize from a 9:1 ethanol/water mixture to remove residual solvents. Confirm purity via melting point analysis (sharp range <2°C) and HPLC (C18 column, acetonitrile/water mobile phase). For trace metal removal, use chelating resins or activated charcoal during purification .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined and validated to address disorder or thermal motion artifacts?

- Methodological Answer : Refine X-ray data using SHELXL with anisotropic displacement parameters for non-H atoms. Employ the SQUEEZE tool in PLATON to model solvent-accessible voids. Validate using Mercury CSD 2.0 to compare bond lengths/angles with CSD entries (e.g., check for deviations >3σ). For disorder, split models and apply geometric restraints to maintain chemically plausible configurations .

Q. How should researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodological Answer : Re-optimize computational models using solvent-correction methods (e.g., PCM for DMSO or chloroform). For NMR shifts, apply empirical scaling factors to DFT-calculated chemical shifts. Investigate crystal packing effects (via Mercury ) that may alter electronic environments. Cross-validate with solid-state NMR or temperature-dependent UV-Vis studies to isolate environmental influences .

Q. What strategies are effective for analyzing hydrogen-bonding networks and supramolecular assembly in crystals of this compound?

- Methodological Answer : Use graph-set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). In Mercury CSD , generate interaction maps to identify π-stacking or halogen-bonding (C–I⋯O/N). Compare with CSD entries (e.g., refcode BAPLOT) to contextualize packing patterns. For dynamic behavior, perform variable-temperature crystallography to track thermal motion trends .

Q. How can computational modeling predict the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Simulate transition states for oxidative addition steps with Pd(0) catalysts. Validate predictions by synthesizing derivatives (e.g., 6-aryl analogs) and comparing yields with computed activation energies .

Data Management and Validation

Q. What protocols ensure reproducible characterization of this compound across laboratories?

- Methodological Answer : Publish full crystallographic data (CIF files) with refinement parameters (R-factors, Flack x). Share raw NMR data (FID files) and processing scripts (e.g., MestReNova macros). Use the Cambridge Structural Database (CSD) to deposit structural data, enabling cross-lab validation .

Q. How can researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer : Standardize starting material sources (e.g., anhydrous solvents, >99% precursor purity). Implement reaction monitoring via inline FTIR or Raman spectroscopy to detect intermediate phases. Use design of experiments (DoE) to statistically optimize variables (temperature, catalyst loading) and reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.